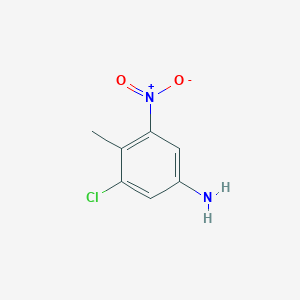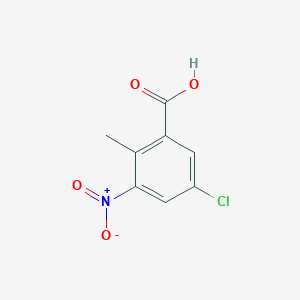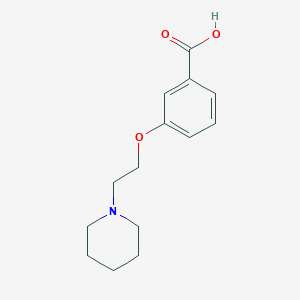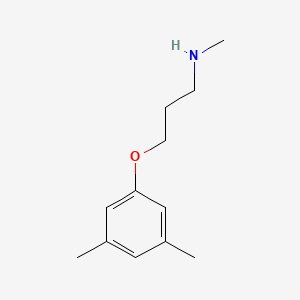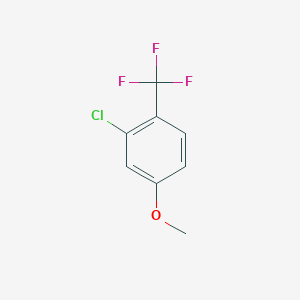
2-Chloro-4-methoxy-1-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-4-methoxy-1-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H6ClF3O . It has a molecular weight of 210.58 . The IUPAC name for this compound is 4-chloro-2-methoxy-1-(trifluoromethyl)benzene .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6ClF3O/c1-13-7-4-5(9)2-3-6(7)8(10,11)12/h2-4H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a storage temperature of 2-8°C . The country of origin for this compound is CN .Wissenschaftliche Forschungsanwendungen
Polymerization Initiator
1,4-Bis(1-methoxy-1-methylethyl)benzene, a compound related to 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene, has been studied for its role as an initiator/transfer agent in cationic polymerizations. This compound differs from classical initiators by requiring an excess of BCl3 for activation, related to its complex formation with BCl3 (Dittmer, Pask, & Nuyken, 1992).
Catalysis in Cross-Coupling Reactions
The compound 1-methoxy-2-(supermesitylphosphanylidenemethyl)-benzene, structurally related to 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene, has been utilized in palladium(II) complexes. These complexes are active in Suzuki and Sonogashira cross-coupling reactions, which are crucial in organic synthesis and pharmaceuticals (Deschamps, Goff, Ricard, & Floch, 2007).
Electrochemical Reduction Studies
The electrochemical reduction of 2,4-dichloro-1-(4-chloro-2-methoxyphenoxy)benzene, related to the compound , has been investigated. This study provides insights into the environmental impact and degradation pathways of compounds like methyl triclosan, a recognized environmental pollutant (Peverly et al., 2014).
Heterocyclic Systems Development
A series of heterocyclic systems, including derivatives of 4-allyl-2-methoxy-1-(prop-2-yn-1-yloxy)benzene, closely related to 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene, have been synthesized. These systems are relevant in pharmacology and medicinal chemistry for their potential antiproliferative activity against various cancer cell lines (Taia et al., 2020).
Material Science and Polymer Development
The synthesis of novel fluorine-containing polyetherimide using derivatives of 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene has been researched. These materials are significant in advanced material science for their thermal and mechanical properties (Yu Xin-hai, 2010).
Photocyclization in Organic Chemistry
Studies on the photocyclization of aryl-substituted N-Acyl-α-dehydroalanine derivatives, which involve compounds structurally similar to 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene, have shown significant effects on the formation of isoquinolines. This research is important in the field of organic chemistry for understanding reaction mechanisms under light-induced conditions (Sakurai, Maekawa, Kajiwara, Iseya, & Igarashi, 2003).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Eigenschaften
IUPAC Name |
2-chloro-4-methoxy-1-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c1-13-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORORRDOJJNXKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methoxy-1-(trifluoromethyl)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

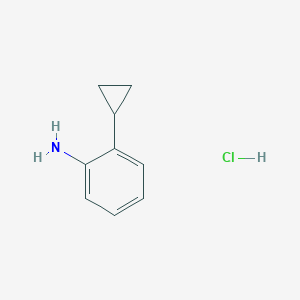
![(3'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1359212.png)
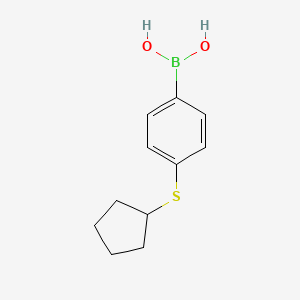
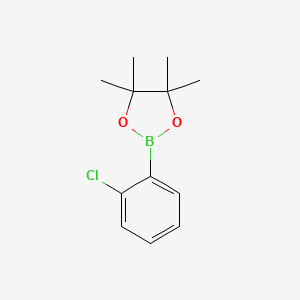
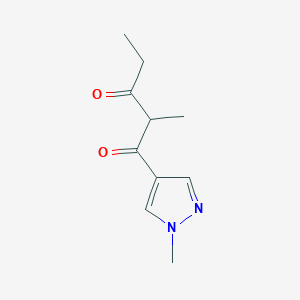
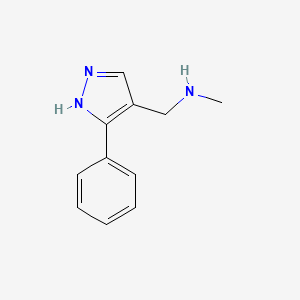
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine](/img/structure/B1359229.png)
![N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine](/img/structure/B1359230.png)
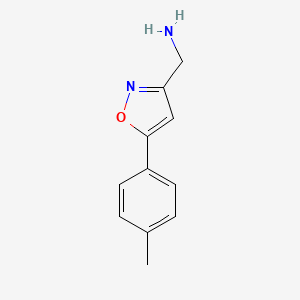
![3-(Difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1359234.png)
